molecular formula C13H11BrN2O B8206231 4-(4-Bromoanilino)benzamide

4-(4-Bromoanilino)benzamide

Katalognummer: B8206231
Molekulargewicht: 291.14 g/mol
InChI-Schlüssel: VWDPDZUIWYYSNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromoanilino)benzamide is a benzamide derivative characterized by a benzamide core substituted with a 4-bromoanilino group. The bromine atom at the para position of the aniline moiety introduces steric and electronic effects that influence its chemical reactivity, solubility, and biological interactions.

Eigenschaften

IUPAC Name

4-(4-bromoanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-10-3-7-12(8-4-10)16-11-5-1-9(2-6-11)13(15)17/h1-8,16H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDPDZUIWYYSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Spectral and Physical Properties

  • UV-Vis Spectral Profiles: Bis-(4-(tert-butyl)-N-(methylcarbamothioyl)benzamide)-Iron(III) () showed a λmax shift from 290 nm (starting material) to 320 nm upon complexation. The bromine in 4-(4-Bromoanilino)benzamide may similarly redshift UV absorption due to its electron-withdrawing effect, aiding in analytical characterization .
  • NMR Challenges: Fluorinated benzamides () face overlapping aromatic signals in <sup>1</sup>H NMR. Bromine’s strong deshielding effect in 4-(4-Bromoanilino)benzamide could simplify spectral interpretation compared to fluorine, though coupling patterns may still complicate assignments .

Structural Diversity in Drug Design

  • 4-Anilino-quin(az)oline Scaffolds: emphasizes the tunability of 4-anilino-quinoline scaffolds for chemical probes. The bromoanilino group in 4-(4-Bromoanilino)benzamide could similarly modulate target affinity, with bromine enhancing hydrophobic interactions in receptor binding .
  • Chloro and Methyl Substituted Analogs: N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide () demonstrates how chloro and methyl groups improve lipophilicity and bioavailability.

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituents Biological Activity Key Property Influence Reference
LMM5/LMM11 Sulfamoyl, methoxy, furan Antifungal (C. albicans) Enhanced enzyme inhibition
N-(2-nitrophenyl)-benzamide Nitro, bromo Structural studies Reduced solubility
4MNB Methoxy, nitro, bromo Crystallographic comparison Improved solubility
4-(4-Bromoanilino)benzamide Bromoanilino N/A (inferred) Halogen bonding potential

Q & A

What are the common synthetic routes for preparing 4-(4-Bromoanilino)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves coupling 4-bromoaniline with a benzoyl chloride derivative. A two-step approach is recommended:

Amide Bond Formation : React 4-bromoaniline with 4-carboxybenzoyl chloride in the presence of a coupling agent (e.g., EDC or DCC) and a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C for 2–4 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization can be achieved by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and ensuring moisture-free conditions .
For scalability, reflux in tetrahydrofuran (THF) with catalytic DMAP improves reaction efficiency .

Which spectroscopic techniques are most effective for characterizing 4-(4-Bromoanilino)benzamide, and what key spectral features should researchers focus on?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the amide NH proton (δ 10–12 ppm) and aromatic protons (δ 7–8 ppm). The bromine substituent causes deshielding, splitting patterns into doublets (J ≈ 8–9 Hz) .
    • ¹³C NMR : Identify the carbonyl carbon (δ ~165 ppm) and aromatic carbons adjacent to bromine (δ ~130 ppm) .
  • IR Spectroscopy : Confirm the amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
  • Mass Spectrometry : The molecular ion peak (M⁺) should match the molecular weight (C₁₃H₁₀BrN₂O = 305.14 g/mol), with isotopic patterns confirming bromine presence .

How can researchers design experiments to evaluate the biological activity of 4-(4-Bromoanilino)benzamide against specific molecular targets, such as PARP-1 or kinase enzymes?

Methodological Answer:

  • In Vitro Enzyme Assays :
    • PARP-1 Inhibition : Use a colorimetric assay with NAD⁺ as a substrate. Measure IC₅₀ values by incubating the compound with recombinant PARP-1 and monitoring NAD⁺ depletion .
    • Kinase Inhibition : Employ a fluorescence-based ADP-Glo™ assay. Test at 1–100 µM concentrations against a kinase panel (e.g., EGFR, HER2) .
  • Cell-Based Assays :
    • Use cancer cell lines (e.g., MDA-MB-231) to assess antiproliferative effects via MTT assay. Compare results to controls (e.g., olaparib for PARP-1) .

What strategies are recommended for addressing discrepancies in biological activity data of 4-(4-Bromoanilino)benzamide analogs across different assay systems?

Methodological Answer:

  • Orthogonal Validation :
    • Replicate assays in multiple systems (e.g., enzymatic vs. cell-based) to confirm target engagement .
    • Adjust solubility by using co-solvents (e.g., DMSO ≤0.1%) to rule out aggregation artifacts .
  • Structural Confirmation :
    • Re-characterize analogs via X-ray crystallography or HPLC-MS to verify purity and identity .
  • Data Normalization :
    • Normalize activity to positive controls (e.g., staurosporine for kinases) to account for inter-assay variability .

How can structure-activity relationship (SAR) studies be systematically conducted to optimize the pharmacodynamic profile of 4-(4-Bromoanilino)benzamide derivatives?

Methodological Answer:

  • Scaffold Diversification :
    • Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to enhance metabolic stability .
    • Replace bromine with bioisosteres (e.g., -Cl or -CN) to modulate lipophilicity (LogP) while retaining target affinity .
  • In Silico Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with PARP-1’s catalytic domain. Prioritize derivatives with ΔG ≤ -8 kcal/mol .
  • Pharmacokinetic Screening :
    • Assess microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) to optimize bioavailability .

What analytical methods are suitable for quantifying 4-(4-Bromoanilino)benzamide in complex biological matrices during pharmacokinetic studies?

Methodological Answer:

  • LC-MS/MS :
    • Use a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 305 → 183 (quantifier) and 305 → 155 (qualifier) .
    • Validate linearity (1–1000 ng/mL), precision (CV ≤15%), and recovery (>85%) per FDA guidelines .
  • Sample Preparation :
    • Extract plasma samples via protein precipitation (acetonitrile, 1:3 v/v) followed by SPE (Oasis HLB cartridges) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.